Acetonitrile;oxoniobium;trihydrochloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C4H9Cl3N2NbO |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
acetonitrile;oxoniobium;trihydrochloride |
InChI |
InChI=1S/2C2H3N.3ClH.Nb.O/c2*1-2-3;;;;;/h2*1H3;3*1H;; |
InChI Key |
HXDIUWYSWAIMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.O=[Nb].Cl.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Acetonitrile;oxoniobium;trihydrochloride and Analogous Niobium Complexes
Precursor Synthesis and Reactivity Pathways for Niobium(V) Oxo-Halides
The synthesis of the target compound and its analogues commences with the preparation of suitable Niobium(V) oxo-halide precursors. Niobium pentahalides, such as niobium pentachloride (NbCl₅), are common starting materials. mdpi.comsamaterials.com These compounds are highly reactive and susceptible to hydrolysis, which can be both a challenge and a synthetic advantage. mdpi.com The reaction of niobium pentahalides with controlled amounts of oxygen-donor ligands or even trace moisture can lead to the formation of oxo-bridged species. samaterials.comnih.gov
The reactivity of niobium pentahalides with carbonyl compounds has been explored, leading to simple coordination adducts. nih.gov For instance, the reaction of NbCl₅ with ketones can form octahedral complexes of the type [NbCl₅(ketone)]. nih.gov This reactivity highlights the electrophilic nature of the niobium center and its propensity to coordinate with oxygen-containing ligands.
A crucial precursor for many niobium oxo complexes is tetraethylammonium (B1195904) hexachloridoniobate(V), (Et₄N)[NbCl₆], which can be synthesized from niobium pentachloride and tetraethylammonium chloride. mdpi.com This salt provides a more stable and handleable source of niobium(V) for subsequent reactions. The formation of oxo-niobium species can be achieved through controlled hydrolysis or by reaction with oxygen-containing reagents. For example, the reaction of NbCl₅ with benzyl (B1604629) alcohol leads to the formation of octahedral [NbCl₆₋ₓOₓ] complexes through the exchange of chloride ligands. rsc.org
The general reactivity pathway for the formation of niobium(V) oxo-halides can be summarized by the following reaction:
NbX₅ + H₂O → NbOX₃ + 2HX
2NbX₅ + H₂O → Nb₂OX₈ + 2HX
These reactions are often difficult to control, and the resulting products can be mixtures of different oxo-halide species. The stoichiometry of the reactants and the reaction conditions play a critical role in determining the final product.
Direct Coordination Approaches for Acetonitrile (B52724) Ligands
Acetonitrile (CH₃CN) is a versatile solvent and ligand in coordination chemistry due to its polarity and ability to coordinate to metal centers through the nitrogen lone pair. chemicalbook.comfishersci.com The direct coordination of acetonitrile to a niobium(V) oxo-halide core is a primary method for the synthesis of Acetonitrile;oxoniobium;trihydrochloride.
Solvent Exchange Mechanisms in Niobium Coordination Spheres
Solvent exchange reactions are fundamental in the formation of acetonitrile-niobium complexes. researchgate.netnih.govnih.gov When a niobium(V) oxo-halide is dissolved in acetonitrile, the solvent molecules can displace other coordinated ligands or directly coordinate to vacant sites on the niobium center. The mechanism of this exchange can be associative, dissociative, or interchange in nature, depending on the specific niobium complex and the reaction conditions. For instance, in the case of cis-[NbO(ca)₂(H₂O)OPPh₃]⁻ (where ca is chloranilate), dissolution in acetonitrile can lead to the partial formation of the corresponding acetonitrile complex, cis-[NbO(ca)₂(MeCN)OPPh₃]⁻. mdpi.com This indicates that acetonitrile can compete with other ligands for coordination sites.
The general process can be represented as:
[NbOCl₃(L)ₓ] + yCH₃CN ⇌ [NbOCl₃(CH₃CN)ᵧ(L)ₓ₋ᵧ] + yL
Where L is a labile ligand. The equilibrium of this reaction is influenced by the relative coordinating strength of acetonitrile and the other ligands present, as well as the concentration of acetonitrile.
Ligand Substitution Strategies
Ligand substitution is a key strategy for introducing acetonitrile into the coordination sphere of a niobium complex. mdpi.comresearchgate.netnih.gov This can involve the replacement of halide ions or other neutral ligands. The reaction of a pre-formed niobium(V) oxo-halide with an excess of acetonitrile often drives the reaction towards the formation of the desired acetonitrile adduct.
Kinetic studies on analogous systems, such as the substitution of triphenylphosphine (B44618) oxide (OPPh₃) in cis-[NbO(ca)₂(H₂O)OPPh₃]⁻ by pyridine-type ligands in acetonitrile, have shown an associative mechanism. mdpi.com This suggests that the incoming ligand, in this case, acetonitrile, forms an intermediate with an increased coordination number before the leaving group departs. The rate of substitution is influenced by the steric and electronic properties of both the entering and leaving ligands.
Advanced Synthetic Techniques for High Purity and Single Crystal Growth
Obtaining high-purity this compound and growing single crystals suitable for X-ray diffraction analysis often requires specialized techniques beyond simple precipitation.
Methods such as vapor diffusion, slow evaporation, and layering of solutions with different solvent polarities can be employed to promote the growth of single crystals. The choice of solvent system is critical; a solvent in which the complex is moderately soluble is often ideal. For niobium complexes, acetonitrile itself can serve as a good crystallization solvent. mdpi.com However, exhaustive attempts to crystallize some niobium complexes have been unsuccessful, highlighting the challenges in this area. mdpi.com
For achieving high purity, techniques like sublimation can be effective for volatile niobium compounds. skku.edu Recrystallization from appropriate solvents is also a common method to remove impurities. The synthesis of high-purity niobium materials can also be achieved through methods like combustion synthesis, which involves a self-sustaining reaction to produce the desired compound. osti.gov
| Technique | Purpose | Applicability to Niobium Complexes |
| Vapor Diffusion | Single crystal growth | Commonly used for coordination complexes. |
| Slow Evaporation | Single crystal growth | Suitable for moderately soluble compounds. |
| Sublimation | Purification | Effective for volatile niobium precursors. skku.edu |
| Recrystallization | Purification | Widely used for solid compounds. |
| Combustion Synthesis | High-purity powder synthesis | Applicable for producing niobium oxides and nitrides. osti.gov |
Investigation of Reaction Conditions and Stoichiometry Effects on Product Formation
The formation and purity of this compound are highly sensitive to the reaction conditions and the stoichiometry of the reactants.
Temperature: The reaction temperature can significantly influence the reaction rate and the nature of the product formed. For instance, in the solvothermal synthesis of niobium oxide nanoparticles from niobium chloride, temperature affects the polymerization and growth of the nanoparticles. rsc.org For the synthesis of acetonitrile adducts, reactions are often carried out at room temperature or with gentle heating to promote ligand exchange without causing decomposition.
Reaction Time: The duration of the reaction can affect the yield and crystallinity of the product. Monitoring the reaction progress using techniques such as IR or NMR spectroscopy can help determine the optimal reaction time.
Influence of Reaction Parameters on Product Formation
| Parameter | Effect | Example |
| Temperature | Influences reaction rate and product phase. | Higher temperatures can lead to polymerization or decomposition. In niobium oxide synthesis, temperature controls nanoparticle growth. rsc.org |
| Reactant Stoichiometry | Determines the composition of the final product. | The ratio of NbCl₅ to the oxygen source dictates the type of oxo-halide formed. The N₂/Ar ratio in sputtering determines NbₓNᵧ stoichiometry. mdpi.com |
| Solvent | Can act as a reactant (ligand) and influences solubility and crystallization. | Acetonitrile can act as both a solvent and a coordinating ligand. |
| Presence of Water | Can lead to the formation of oxo or hydroxo species. | Niobium halides are highly sensitive to moisture, leading to hydrolysis products. mdpi.comsamaterials.com |
Advanced Structural Elucidation and Bonding Analysis
Spectroscopic Characterization of Acetonitrile (B52724);oxoniobium;trihydrochloride
Spectroscopic techniques are instrumental in defining the local chemical environment and electronic structure of the complex. While detailed experimental spectra for the isolated [NbOCl3(CH3CN)2] complex are not extensively published, its formation in situ is well-documented. rsc.orgnih.gov The characteristic spectral features can be inferred from studies of related niobium complexes and the known behavior of the individual ligands upon coordination.
Vibrational spectroscopy provides direct insight into the bonding within the molecule by probing the characteristic frequencies of atomic vibrations.
Acetonitrile Ligand Modes: Upon coordination to the niobium center, the vibrational modes of the acetonitrile ligand are expected to shift. The most indicative of these is the C≡N stretching frequency (ν(C≡N)). In free acetonitrile, this mode appears around 2254 cm⁻¹ in the infrared spectrum and 2252 cm⁻¹ in the Raman spectrum. Coordination to a Lewis acidic metal center like Nb(V) typically leads to a blue shift (an increase in frequency) of the ν(C≡N) band. This is attributed to the kinematic coupling and the strengthening of the C≡N bond upon donation of the nitrogen lone pair electrons to the metal. For [NbOCl3(CH3CN)2], this band would be anticipated in the range of 2280-2320 cm⁻¹.
Metal-Ligand Modes: The far-infrared and low-frequency Raman spectra are crucial for identifying vibrations involving the niobium atom. The key vibrational modes include:
Nb=O Stretch (ν(Nb=O)): A strong band characteristic of the niobium-oxo bond is expected in the 900-1000 cm⁻¹ region. This high frequency is indicative of a significant double bond character.
Nb-Cl Stretches (ν(Nb-Cl)): Vibrations associated with the niobium-chlorine bonds typically appear in the 300-400 cm⁻¹ range. The number and position of these bands can provide clues about the geometry of the NbCl₃ unit.
Nb-N Stretch (ν(Nb-N)): The stretching vibration of the niobium-acetonitrile bond is expected at lower frequencies, generally in the 200-250 cm⁻¹ region.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Comments |
|---|---|---|---|
| ν(C≡N) of coordinated CH₃CN | 2280 - 2320 | IR, Raman | Blue-shifted from free acetonitrile (2254 cm⁻¹) |
| ν(Nb=O) | 900 - 1000 | IR, Raman | Characteristic strong absorption |
| ν(Nb-Cl) | 300 - 400 | IR, Raman | Multiple bands possible depending on geometry |
| ν(Nb-N) | 200 - 250 | IR, Raman | Indicates coordination of acetonitrile |
NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic compounds in solution. For Acetonitrile;oxoniobium;trihydrochloride, ¹H and ¹³C NMR would primarily probe the acetonitrile ligands, while ⁹³Nb NMR could provide direct information about the metal center.
¹H NMR: The methyl protons of the acetonitrile ligands would give rise to a single resonance. In deuterated acetonitrile (CD₃CN), the residual protons of the solvent appear at approximately 1.94 ppm. ucla.edursc.org Upon coordination to the paramagnetic Nb(V) center, a downfield shift of the methyl proton signal is expected due to the electron-withdrawing effect of the metal, placing the resonance likely in the 2.0-2.5 ppm range.
¹³C NMR: The carbon atoms of the coordinated acetonitrile would also exhibit shifts compared to the free ligand. The methyl carbon (CH₃) of free acetonitrile resonates at about 1.4 ppm, while the nitrile carbon (C≡N) appears around 118.7 ppm. ucla.edu Coordination would likely induce a slight downfield shift for both signals.
⁹³Nb NMR: Niobium-93 is a quadrupolar nucleus, which often results in broad NMR signals. The chemical shift is highly sensitive to the coordination environment. For related Nb(V) oxo-chloro complexes, the resonances can be very broad and span a wide chemical shift range, making interpretation challenging without appropriate reference compounds.
| Nucleus | Typical Chemical Shift (δ, ppm) | Solvent | Comments |
|---|---|---|---|
| ¹H (CH₃ of coordinated CH₃CN) | 2.0 - 2.5 | Non-coordinating deuterated solvent | Downfield shift compared to free CH₃CN (~1.94 ppm in CD₃CN) |
| ¹³C (CH₃ of coordinated CH₃CN) | > 1.4 | Non-coordinating deuterated solvent | Slight downfield shift expected |
| ¹³C (C≡N of coordinated CH₃CN) | > 118.7 | Non-coordinating deuterated solvent | Slight downfield shift expected |
| ⁹³Nb | Broad Signal | Non-coordinating deuterated solvent | Highly dependent on coordination sphere; often very broad |
Electronic absorption (UV-Visible) spectroscopy probes the electronic transitions within the molecule. For a d⁰ metal complex like Nb(V) in this compound, d-d transitions are not possible. The observed absorptions are therefore expected to be ligand-to-metal charge transfer (LMCT) bands. These intense bands, typically occurring in the ultraviolet region, involve the excitation of an electron from a ligand-based orbital (e.g., from the oxo or chloro ligands) to an empty d-orbital on the niobium center.
Solid-State Structural Determination via X-ray Crystallography
The niobium center in [NbOCl3(CH3CN)2] is expected to be six-coordinate with a distorted octahedral geometry. The ligands would consist of one terminal oxo group, three chloro ligands, and two acetonitrile ligands.
Coordination Geometry: The most probable arrangement of the ligands is a cis orientation of the two acetonitrile molecules. The oxo ligand exerts a strong trans influence, weakening the bond of the ligand positioned opposite to it. To minimize this effect, a chloro ligand is likely to be trans to the oxo group, with the remaining two chloro ligands and two acetonitrile ligands occupying the equatorial plane.
Bond Parameters:
Nb=O Bond Length: The niobium-oxygen double bond is anticipated to be short, in the range of 1.68-1.72 Å.
Nb-Cl Bond Lengths: The Nb-Cl bond trans to the oxo ligand is expected to be longer (around 2.40-2.45 Å) than the cis Nb-Cl bonds (around 2.30-2.35 Å) due to the trans influence.
Nb-N Bond Lengths: The niobium-nitrogen bond distances are expected to be in the range of 2.25-2.35 Å.
Bond Angles: The bond angles around the niobium center will deviate from the ideal 90° and 180° of a perfect octahedron due to the steric bulk of the ligands and the electronic effects of the Nb=O multiple bond. The O=Nb-Cl(cis) and O=Nb-N(cis) angles are typically greater than 90°.
| Parameter | Expected Value | Comments |
|---|---|---|
| Coordination Number | 6 | Distorted Octahedral |
| Nb=O Bond Length | 1.68 - 1.72 Å | Indicates double bond character |
| Nb-Cl (cis to O) Bond Length | 2.30 - 2.35 Å | - |
| Nb-Cl (trans to O) Bond Length | 2.40 - 2.45 Å | Lengthened by trans influence |
| Nb-N Bond Length | 2.25 - 2.35 Å | - |
Analysis of Metal-Ligand Bonding Nature
The electronic configuration of Nb(V) is [Kr]4d⁰, making the complex diamagnetic. The bonding is primarily governed by the donation of electron pairs from the oxygen, chlorine, and acetonitrile ligands to the empty d-orbitals of the niobium center.
The niobium-oxygen bond in oxoniobium(V) complexes is characterized by a significant degree of multiple bond character, often described as a triple bond (Nb≡O). This is a consequence of the strong π-donation from the p-orbitals of the oxide ligand to the d-orbitals of the niobium atom.
An empirical relationship between the Nb-O bond length and its stretching frequency, as determined by Raman spectroscopy, allows for a quantitative estimation of the bond order. Shorter bond lengths and higher stretching frequencies are indicative of a higher bond multiplicity. In related oxoniobium(V) compounds, Nb=O bond distances are typically found in the range of 1.70 to 1.76 Å. For instance, a strong Nb-O bond of 1.7559(19) Å has been observed in an oxo alkyl niobocene derivative. researchgate.net
The bond valence model can also be applied to estimate the bond order. The bond valence (s) is calculated using the formula:
s = exp[(R₀ - R) / B]
where R is the observed bond length, R₀ is an empirically determined parameter for a single bond (approximately 1.907 Å for Nb-O), and B is a constant (typically 0.37 Å). For a typical Nb=O bond length of around 1.72 Å, the calculated bond valence would be significantly greater than 1, approaching a value closer to 2 or 3, indicating a high degree of multiple bond character.
| Typical Bond Length (Å) ▾ | Approximate Raman Stretching Frequency (cm⁻¹) ▾ | Estimated Bond Valence ▾ | Bond Character ▾ |
|---|---|---|---|
| 1.70 - 1.76 | 900 - 1000 | ~2.5 - 3.0 | Predominantly Triple Bond (Nb≡O) |
| 1.88 - 1.92 | 600 - 700 | ~1.0 | Single Bond (Nb-O) |
Niobium-Nitrogen (Acetonitrile) Bond: The acetonitrile ligands coordinate to the niobium center through the lone pair of electrons on the nitrogen atom. This results in a dative covalent bond. The strength of this interaction can be gauged by the change in the C≡N stretching frequency in the infrared spectrum. In free acetonitrile, the ν(C≡N) stretch appears around 2254 cm⁻¹. Upon coordination to a Lewis acidic metal center like Nb(V), this frequency typically shifts to a higher wavenumber (a blue shift) due to the strengthening of the C≡N bond. For the related complex NbCl₄(CH₃CN)₂, the ν(C≡N) is observed at 2290 cm⁻¹. wikipedia.org
The Nb-N bond length in such adducts is expected to be in the range of 2.2 to 2.4 Å. For comparison, a Nb-N single bond length in a pseudo-octahedral niobium complex has been reported as 2.340(3) Å. researchgate.net
Niobium-Chlorine Bond: The niobium-chlorine bonds are primarily covalent in nature. In an octahedral Nb(V) environment, the Nb-Cl bond lengths typically range from 2.3 to 2.5 Å. In the parent NbOCl₃, which has a polymeric structure with bridging and terminal chlorides, the Nb-Cl bond lengths are unequal. semanticscholar.org In the monomeric acetonitrile adduct, the Nb-Cl bonds are expected to be more uniform, although some variation can occur depending on the trans influence of the other ligands. Specifically, the Nb-Cl bond trans to the strongly π-donating oxo ligand is often found to be longer and weaker than the Nb-Cl bonds that are cis to it. Typical Nb-Cl distances in related octahedral complexes are in the range of 2.4266(9) Å to 2.4481(10) Å. researchgate.net
| Bond ▾ | Expected Bond Length (Å) ▾ | Spectroscopic Signature ▾ |
|---|---|---|
| Nb≡O | 1.70 - 1.76 | IR/Raman: 900-1000 cm⁻¹ |
| Nb-N(CH₃CN) | 2.2 - 2.4 | IR: ν(C≡N) > 2254 cm⁻¹ |
| Nb-Cl (cis to O) | ~2.3 - 2.4 | IR/Raman: 300-400 cm⁻¹ |
| Nb-Cl (trans to O) | ~2.4 - 2.5 | IR/Raman: 300-400 cm⁻¹ |
Examination of Stereochemical and Isomeric Configurations
Assuming a pseudo-octahedral geometry for [NbOCl₃(CH₃CN)₂], several stereoisomers are possible. The arrangement of the three chloride ligands, two acetonitrile ligands, and the oxo group around the central niobium atom determines the specific isomer.
The most probable arrangements would place the sterically less demanding and strongly π-donating oxo ligand in a fixed position. The relative positions of the two acetonitrile ligands can then be either adjacent to each other (cis) or opposite to each other (trans).
cis-isomer: In this configuration, the two acetonitrile ligands occupy adjacent coordination sites, with a N-Nb-N bond angle of approximately 90°.
trans-isomer: Here, the two acetonitrile ligands are situated on opposite sides of the niobium center, resulting in a N-Nb-N bond angle of approximately 180°.
Furthermore, for the cis-isomer, there are different possible arrangements of the three chloride ligands, leading to facial (fac) and meridional (mer) isomers if the oxo ligand is considered alongside them. However, the most common and sterically favored isomers would be the cis and trans arrangements of the two acetonitrile ligands. The relative stability of these isomers would depend on steric factors and electronic effects such as the trans influence. Spectroscopic techniques like NMR and vibrational spectroscopy can be employed to distinguish between these isomers in solution, while single-crystal X-ray diffraction would provide unambiguous structural determination in the solid state.
Reactivity Profiles and Mechanistic Investigations
Ligand Lability and Exchange Dynamics
The coordination sphere of niobium(V) in Acetonitrile (B52724);oxoniobium;trihydrochloride is susceptible to ligand exchange reactions, a crucial aspect of its potential as a catalyst or reagent. The lability of the acetonitrile ligands, in particular, is a key determinant of its reactivity.
While specific kinetic and thermodynamic parameters for the exchange of acetonitrile ligands on Acetonitrile;oxoniobium;trihydrochloride are not extensively documented in the literature, the general behavior of acetonitrile as a ligand on high-valent early transition metals suggests that it is relatively labile. The Nb-N bond is weaker than the Nb=O and Nb-Cl bonds, making the acetonitrile molecules the most likely ligands to dissociate and exchange with other donor molecules in solution.
The rate of acetonitrile exchange is expected to be influenced by several factors, including the concentration of free acetonitrile in the solution, the temperature, and the presence of other coordinating species. In the absence of direct experimental data for this compound, insights can be drawn from studies on other transition metal-acetonitrile complexes. For instance, studies on nickel(II) and cobalt(II) complexes have shown that acetonitrile exchange can occur via both associative and dissociative mechanisms, with activation parameters being sensitive to the coordination geometry and electronic configuration of the metal center. rsc.orgrsc.org For a d0 niobium(V) center, an associative mechanism, where an incoming ligand attacks before the departure of the leaving group, is plausible.
The labile acetonitrile ligands in this compound can be readily displaced by a variety of other donor ligands. The kinetics and mechanism of such substitution reactions provide valuable insights into the reactivity of the niobium(V) center.
A detailed kinetic investigation of a related seven-coordinate niobium(V) complex, cis-[NbO(ca)2(H2O)OPPh3]− (where ca2- is chloranilate), revealed an associative substitution mechanism for the replacement of triphenylphosphine (B44618) oxide by a series of pyridine-type ligands in acetonitrile. mdpi.com The reaction rates were found to be dependent on the electronic properties of the entering nucleophile, with stronger donors leading to faster substitution. mdpi.com
The activation parameters for the substitution of triphenylphosphine oxide by 4-N,N-dimethylaminopyridine (DMAP) in this system were determined to be ΔH≠ = 52 ± 1 kJ mol−1 and ΔS≠ = −108 ± 3 J K−1 mol−1, indicative of an associative pathway. mdpi.com Although this study does not directly involve the substitution of acetonitrile, it provides a valuable model for understanding the ligand substitution behavior at a niobium(V) center. The negative entropy of activation supports a transition state with increased coordination number. mdpi.com
| Entering Ligand | Second-Order Rate Constant (kf, M-1s-1) |
|---|---|
| 3-Bromopyridine | (1.5 ± 0.1) × 10-3 |
| 3-Chloropyridine | (2.1 ± 0.2) × 10-3 |
| 4-Methylpyridine | (8.5 ± 0.3) × 10-3 |
| Pyridine (B92270) | (1.2 ± 0.1) × 10-2 |
| 4-N,N-Dimethylaminopyridine (DMAP) | (2.3 ± 0.2) × 10-2 |
Redox Chemistry of Niobium in this compound
The niobium center in this compound is in the +5 oxidation state, which is the highest and most stable oxidation state for niobium. However, it can undergo reduction to lower oxidation states, which significantly alters its reactivity.
The reduction of Nb(V) to Nb(IV) is a key step in many of its catalytic and stoichiometric reactions. Nb(IV) species are known to be more reactive in certain transformations, such as reductive coupling reactions. The presence of the oxo ligand in this compound is expected to influence the redox potential of the Nb(V)/Nb(IV) couple compared to homoleptic halide complexes like NbCl5.
Studies on the electrochemistry of NbCl5 in "dry" acetonitrile have shown that the reduction to Nb(IV) is a one-electron process. scielo.brscielo.br The resulting Nb(IV) species can undergo further reactions, such as dimerization or disproportionation, depending on the reaction conditions, including the concentration of chloride ions. scielo.brscielo.br The presence of excess chloride can stabilize the Nb(IV) state. scielo.br
Electrochemical studies, primarily cyclic voltammetry, have been employed to investigate the redox behavior of niobium(V) in acetonitrile. The reduction of NbCl5 in acetonitrile containing residual water involves initial hydrolysis, leading to the formation of HCl and hydroxy-species. scielo.brscielo.br The first reduction step is the formation of Nb(IV). scielo.brscielo.br
In a tetraethylammonium (B1195904) perchlorate (B79767) (TEAP) supporting electrolyte, the electrogenerated Nb(IV) can dimerize. scielo.brscielo.br In contrast, in a tetraethylammonium chloride (TEACl) electrolyte, disproportionation of Nb(IV) is observed. scielo.brscielo.br Further reduction of Nb(IV) is possible in the presence of chloride ions. scielo.br The peak potential for the Nb(V)/Nb(IV) reduction is influenced by the concentration of Nb(V) and the presence of proton donors. scielo.br While specific redox potential values for this compound are not available, these studies on the closely related NbCl5 system in the same solvent provide a strong indication of the expected electrochemical behavior. The presence of the oxo ligand would likely shift the reduction potential, but the general features of the redox chemistry are expected to be similar.
Metal-Mediated Nitrile Transformations
Niobium complexes have shown promise in mediating the transformation of nitriles, a class of important organic compounds. The Lewis acidity of the niobium center can activate the C≡N triple bond of a coordinated nitrile, making it susceptible to nucleophilic attack. While specific studies focusing on this compound in this context are limited, the broader field of organoniobium chemistry offers insights into its potential reactivity.
Niobium(III) catalysts have been shown to effect the [2+2+2] cycloaddition of alkynes with nitriles to form pyridines. nih.gov This transformation proceeds through the formation of a niobacyclopropene intermediate, followed by migratory insertion of the nitrile and reductive elimination. Although this involves a lower oxidation state of niobium, it highlights the metal's ability to mediate C-N bond formation involving nitriles.
Furthermore, niobium compounds are used as catalysts in the ammoxidation of propylene (B89431) to produce acrylonitrile, a large-scale industrial process. While this is a heterogeneous catalytic system, it underscores the affinity of niobium for activating C-H bonds and facilitating the incorporation of nitrogen to form a nitrile functionality.
Reductive Coupling Pathways of Coordinated Acetonitrile
The coordination of acetonitrile to a niobium center can lead to remarkable reductive coupling reactions, a process of significant interest for the formation of new carbon-carbon bonds. When niobium complexes are in a reduced state, they can promote the coupling of two adjacent acetonitrile ligands. This process involves the metal center acting as an electron donor, facilitating the formation of a C-C bond between the nitrile carbons.
The reaction proceeds through a metallacyclic intermediate. In this pathway, the niobium center is oxidized as it transfers electrons to the acetonitrile ligands. For instance, a quintet Nb(I) species can be oxidized to a triplet Nb(III) during the course of the reaction. This transformation results in the formation of a five-membered heterocycle, where two niobium-nitrogen bonds and a new carbon-carbon bond are formed.
The propensity for this reductive coupling is highly dependent on the coordination number and the spin state of the niobium complex. Studies have shown that for cationic niobium(I)-acetonitrile complexes, a coordination number of five is crucial for the reaction to proceed exothermically and with a manageable activation barrier. In contrast, a four-coordinate complex is stable against this reductive nitrile coupling, with the reaction being endothermic and possessing a significantly higher activation barrier.
Table 1: Calculated Energetics for Reductive Nitrile Coupling in [NbI(NCCH3)n]+ Complexes
| Complex | Ground State Spin | Reaction Energetics | Activation Energy (Ea) |
| [NbI(NCCH3)4]+ | Quintet | Endothermic | > 116 kJ mol-1 |
| [NbI(NCCH3)5]+ | Triplet | Exothermic | ~49 kJ mol-1 |
This interactive table summarizes the calculated energetic data for the reductive coupling of acetonitrile on niobium(I) centers, highlighting the influence of coordination number on reactivity.
Formation of Organometallic Products through Carbon-Carbon Coupling
The reductive coupling of acetonitrile ligands serves as a gateway to the formation of stable organometallic niobium products. The resulting five-membered metallacycle, [NbIII(NCCH3)3(N=C(CH3)C(CH3)=N)]+, is a well-characterized organometallic species where a new di-imine ligand has been formed through C-C coupling.
Beyond the coupling of two acetonitrile molecules, niobium complexes can facilitate other carbon-carbon bond-forming reactions involving acetonitrile. For instance, low-valent niobium reagents, often generated in situ from NbCl5 and a reducing agent like magnesium, can catalyze the [2+2+2] cycloaddition of alkynes and nitriles to form pyridines. In these catalytic cycles, a niobacyclopentadiene intermediate is often proposed, which can then incorporate a nitrile to form the final heterocyclic product.
Furthermore, the C-H bonds of acetonitrile can be activated. In some instances, deprotonation of coordinated acetonitrile can occur, leading to the formation of a cyanomethyl (-CH2CN) ligand. This process transforms the acetonitrile from a simple donor ligand into a carbon-based nucleophile, which can then participate in further reactions to form more complex organometallic architectures.
Reaction with Protic and Aprotic Reagents
The reactivity of the this compound complex is not limited to transformations of the coordinated nitrile. The niobium center itself is a reactive site, and the chloride ligands are susceptible to substitution.
Protic Reagents:
Reactions with protic reagents such as water, alcohols, and primary or secondary amines can lead to the substitution of the chloride ligands. The oxo group (Nb=O) is generally robust, but the Nb-Cl bonds are more labile.
Alcohols: In the presence of alcohols (ROH), alcoholysis can occur, leading to the formation of niobium alkoxide complexes. The reaction of NbCl5 with alcohols is known to produce niobium alkoxides, and similar reactivity can be expected for the oxochloride complex, potentially yielding species of the type [NbOCl3-n(OR)n].
Amines: Primary and secondary amines (RNH2, R2NH) can react with niobium chlorides via aminolysis to form niobium amido complexes. The reaction of NbCl5 with aliphatic amines can be complex, sometimes leading to reduction of the metal center and C-H bond activation of the amine. For the this compound complex, similar reactions could lead to the formation of amido or imido species, with the release of HCl which may be trapped by excess amine to form ammonium (B1175870) salts.
Aprotic Reagents:
Aprotic reagents, particularly strong nucleophiles and reducing agents, can induce more profound changes in the complex.
Organolithium and Grignard Reagents: These powerful organometallic reagents (RLi, RMgX) are expected to act as alkylating agents, replacing the chloride ligands with organic groups. wikipedia.org However, due to the strong reducing nature of these reagents, the reaction may not be a simple substitution. Reduction of the Nb(V) center is a likely side reaction. The synthesis of niobium alkylidene complexes, for example, has been achieved through the addition of organolithium reagents to hindered Nb(V) complexes followed by α-proton elimination. wikipedia.org
Reducing Agents: Strong reducing agents can lead to lower-valent niobium species, which, as discussed previously, are active in promoting the reductive coupling of acetonitrile.
Mechanistic Studies of Observed Transformations
Mechanistic investigations into the transformations of niobium-acetonitrile complexes have employed a combination of experimental techniques and computational studies.
For the reductive coupling of acetonitrile , density functional theory (DFT) calculations have been instrumental in mapping out the potential energy surfaces for the reaction. These studies have revealed that the reaction proceeds on the triplet and singlet potential energy surfaces, while the quintet surface is essentially non-reactive. The key step is the C-C bond formation between two adjacent, tilted acetonitrile ligands. The calculations have also explained the experimental observation that five-coordination is necessary to lower the energy of the triplet state relative to the quintet state, thus enabling the reaction.
Regarding reactions with protic reagents like amines , mechanistic studies on related niobium pentachloride systems suggest that the initial step is likely the coordination of the amine to the Lewis acidic niobium center. This is followed by the elimination of HCl, leading to the formation of an amido ligand. In some cases, particularly with tertiary amines, single electron transfer from the amine to the niobium center can occur, leading to the reduction of Nb(V) to Nb(IV) and the formation of an amine radical cation, which can then undergo further reactions like C-H activation.
For reactions involving organometallic reagents , the mechanism is generally considered to be a nucleophilic substitution at the niobium center. However, the exact pathway can be complex and may involve single-electron transfer processes, especially with easily oxidizable organometallic reagents. The formation of transient, highly reactive intermediates is often postulated to explain the observed product distributions.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a hypothetical Acetonitrile (B52724);oxoniobium;trihydrochloride complex, DFT calculations would provide significant insights into its ground state characteristics.
DFT calculations would elucidate the electronic arrangement within the complex. The analysis of molecular orbitals (MOs) would reveal the nature of bonding between the niobium center and its ligands (oxo, chloro, and acetonitrile). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity.
In related niobium oxide systems, the electronic structure is characterized by significant contributions from niobium d orbitals and oxygen p orbitals in the frontier molecular orbitals. aps.org For an acetonitrile-coordinated niobium oxochloride, the HOMO is expected to have significant character from the p-orbitals of the oxo and chloride ligands, while the LUMO is likely to be centered on the niobium atom, with substantial d-orbital character. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity.
Table 1: Illustrative Molecular Orbital Composition for a Niobium Oxochloride Acetonitrile Complex
| Orbital | Primary Atomic Orbital Contributions | Character |
|---|---|---|
| LUMO+1 | Nb (d), Cl (p) | Antibonding |
| LUMO | Nb (d) | Non-bonding/Antibonding |
| HOMO | O (p), Cl (p) | Non-bonding |
This table is representative and based on general principles for analogous transition metal complexes.
DFT calculations are routinely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation.
Vibrational Frequencies: Calculations of vibrational frequencies would predict the positions of key infrared (IR) absorption bands. For Acetonitrile;oxoniobium;trihydrochloride, prominent vibrational modes would include the Nb=O stretch, Nb-Cl stretches, and the C≡N stretch of the coordinated acetonitrile ligand. The frequency of the C≡N stretch is particularly diagnostic, as its shift upon coordination (typically to a higher wavenumber compared to free acetonitrile) provides evidence of the ligand-metal interaction.
NMR Shifts: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. For this complex, 93Nb NMR would be a key technique, although the large quadrupole moment of the niobium nucleus can lead to very broad signals. DFT can help in interpreting these complex spectra by predicting the chemical shift tensor. Additionally, 1H and 13C NMR shifts for the acetonitrile ligand would be altered upon coordination, and these changes can be predicted computationally.
Table 2: Predicted Spectroscopic Parameters for a Representative Niobium Oxochloride Acetonitrile Complex
| Parameter | Predicted Value Range | Notes |
|---|---|---|
| ν(Nb=O) | 900 - 1000 cm-1 | Strong, characteristic stretching vibration. |
| ν(C≡N) | 2270 - 2320 cm-1 | Shifted to higher frequency from free MeCN (~2254 cm-1). |
| ν(Nb-Cl) | 300 - 450 cm-1 | Dependent on the coordination geometry. |
Note: These values are estimations based on data for similar niobium complexes.
Ab Initio Calculations for Bonding and Reactivity
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide a highly accurate description of bonding. A Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio or DFT calculations, would quantify the nature of the bonds.
The Nb=O bond is expected to be a strong, covalent double bond. The Nb-Cl bonds would be highly polar covalent bonds. The bond between niobium and the acetonitrile ligand is a dative covalent bond, where the lone pair of electrons on the nitrogen atom is donated to an empty d-orbital of the niobium center. Ab initio calculations could quantify the strength of this interaction and the extent of back-donation from the metal to the ligand. ucl.ac.uk
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for mapping out potential reaction pathways for a compound. For a niobium oxochloride complex, reactions of interest could include ligand substitution or hydrolysis.
Theoretical calculations can determine the structures of transition states and the corresponding activation energies for proposed reaction steps. For instance, the substitution of the acetonitrile ligand by another donor molecule, such as water or a pyridine (B92270) derivative, could be modeled. mdpi.com The energetic profile would reveal whether the mechanism is associative (where the incoming ligand binds first to form an intermediate) or dissociative (where the acetonitrile ligand departs first). For niobium(V) complexes, associative mechanisms are often favored. mdpi.com
Table 3: Hypothetical Energetic Profile for Acetonitrile Substitution
| Reaction Step | Species | Relative Energy (kJ/mol) |
|---|---|---|
| 1 | Reactants (Nb-complex + incoming ligand) | 0 |
| 2 | Transition State 1 | +50 to +80 |
| 3 | Intermediate | +10 to +30 |
| 4 | Transition State 2 | +60 to +90 |
This data is illustrative of a plausible associative substitution pathway.
Niobium(V) complexes, such as the one , have a d0 electronic configuration. This means the niobium center has no d-electrons, and the ground state of the molecule is a singlet (all electrons are spin-paired). Consequently, reactions involving this complex are not expected to involve changes in spin state or multiplicity. The system would likely remain on the singlet potential energy surface throughout the reaction course.
Molecular Dynamics Simulations for Solution-Phase Behavior
Detailed molecular dynamics (MD) simulations to elucidate the solution-phase behavior of the specific compound this compound are not extensively documented in publicly available research. However, the behavior of related niobium compounds in acetonitrile solutions provides a basis for understanding the expected interactions. Acetonitrile is recognized as a highly effective solvent in coordination chemistry due to its polar nature, which enhances the solubility of complex ions and polar transition metal complexes. mdpi.com Its ability to act as a donor through the nitrile nitrogen helps stabilize low-coordinate species in solution. mdpi.com
Simulations of similar systems, such as niobium pentachloride (NbCl₅) in acetonitrile, suggest that the solvent plays a crucial role in the coordination sphere of the metal center. scielo.brscienceopen.com Upon dissolution, acetonitrile molecules can coordinate with the niobium ion, potentially displacing other ligands. For instance, studies on other niobium(V) complexes in acetonitrile have demonstrated the formation of acetonitrile adducts. mdpi.com
A hypothetical MD simulation of this compound in an acetonitrile solvent box would likely focus on several key parameters:
Coordination Number: Determining the average number of acetonitrile molecules directly coordinated to the niobium center.
Radial Distribution Functions (RDFs): Calculating the RDFs between the niobium atom and the nitrogen atom of the acetonitrile molecules (Nb-N) and between the niobium and chlorine atoms (Nb-Cl) to understand the solvation shell structure.
Solvent Exchange Dynamics: Investigating the rate at which coordinated acetonitrile molecules exchange with those in the bulk solvent.
Ion Pairing: Analyzing the interactions between the cationic niobium complex and any counter-ions present in the solution.
General methodologies for analyzing molecular simulations to determine phase behavior involve discretizing the simulation volume into a grid and profiling local mass concentrations to identify solution phase characteristics. chemrxiv.org Such approaches could be applied to understand the miscibility and potential phase separation of this compound in co-solvent systems.
Interactive Data Table: Expected Coordination Parameters from a Hypothetical MD Simulation
Comparison of Theoretical Predictions with Experimental Observations
Direct comparisons of theoretical predictions with experimental observations for this compound are scarce in the literature. However, for many niobium(V) complexes, computational methods like Density Functional Theory (DFT) have been successfully employed to correlate theoretical data with experimental findings. biointerfaceresearch.com
For instance, in the study of other niobium(V) complexes, DFT calculations have been used to elucidate electronic properties and predict spectroscopic features that align well with experimental UV-Vis and NMR spectra. biointerfaceresearch.com The calculated molecular orbital energies and electronic transitions from DFT can provide a theoretical basis for the observed absorption bands. biointerfaceresearch.com
In the context of this compound, a comparative study would involve:
Spectroscopic Analysis: Experimentally, techniques like FT-IR, Raman, and UV-Vis spectroscopy would be used to characterize the compound. The vibrational frequencies of the Nb=O and Nb-Cl bonds, as well as the C≡N stretch of the coordinated acetonitrile, would be of particular interest. Theoretically, these vibrational modes can be calculated using DFT and compared to the experimental spectra. A shift in the C≡N stretching frequency compared to free acetonitrile is a clear indicator of coordination to the metal center. mdpi.com
Structural Determination: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths and angles. wikipedia.org These experimental values can be compared with the optimized geometry obtained from DFT calculations. The solid-state structure of niobium oxychloride (NbOCl₃) is known to be a polymer with a distorted octahedral coordination for niobium. wikipedia.org The coordination of acetonitrile would likely result in a monomeric or dimeric species, and theoretical calculations could predict the most stable configuration.
Electrochemical Behavior: Cyclic voltammetry can be used to study the redox properties of the complex in solution. scielo.br Theoretical calculations can predict the reduction potentials, which can then be compared with the experimental values to validate the computational model. Studies on the electrochemistry of Nb(V) in "dry" acetonitrile have shown complex behavior, including hydrolysis and dimerization, which could be modeled computationally. scienceopen.com
Interactive Data Table: Hypothetical Comparison of Theoretical and Experimental Data
While specific studies on this compound are not prominent, the established methodologies for computational and experimental analysis of related niobium complexes provide a robust framework for its future investigation.
Advanced Applications in Materials Science and Catalysis
Precursor for Advanced Niobium-Containing Materials
Acetonitrile (B52724);oxoniobium;trihydrochloride is a valuable starting material for the synthesis of sophisticated niobium-based materials. The coordinated acetonitrile can be readily displaced, and the niobium-chloride and niobium-oxo bonds can be hydrolyzed or otherwise transformed, allowing for controlled synthesis of oxides and nanomaterials with tailored properties.
Oxide Materials Synthesis and Properties
Niobium(V) oxide (Nb₂O₅) is a technologically significant material with applications in catalysis, electrochromic devices, and batteries. researchgate.netmdpi.com Acetonitrile;oxoniobium;trihydrochloride serves as an effective precursor in solvothermal and sol-gel synthesis routes to produce various niobium oxide phases. researchgate.netnih.gov In these processes, the complex is dissolved in a suitable solvent, often an alcohol, and subjected to hydrolysis and condensation reactions. The acetonitrile ligand is displaced by solvent or water molecules, initiating the formation of Nb-O-Nb bridges, which ultimately grow into a solid oxide network. nih.gov
The synthesis conditions, such as temperature, pressure, and the presence of surfactants or structure-directing agents, play a crucial role in determining the crystalline phase (polymorph), morphology, and surface area of the resulting niobium oxide. researchgate.netmdpi.com For instance, controlled hydrolysis of niobium halide precursors can lead to different polymorphs like the orthorhombic (T-Nb₂O₅) or monoclinic (H-Nb₂O₅) phases, each possessing distinct electronic and catalytic properties. mdpi.comnih.gov Materials derived from such precursors often exhibit high surface areas and well-defined pore structures, which are advantageous for catalytic applications. researchgate.net
Table 1: Properties of Niobium Oxide Polymorphs Synthesized from Niobium Precursors
| Polymorph | Crystal System | Typical Band Gap (eV) | Key Properties & Applications |
|---|---|---|---|
| TT-Nb₂O₅ | Pseudohexagonal | ~3.8 | Low-temperature phase, photocatalysis |
| T-Nb₂O₅ | Orthorhombic | ~3.4 | High photocatalytic activity, gas sensing |
| H-Nb₂O₅ | Monoclinic | ~3.2 | Thermodynamically stable, electrochromism, battery electrodes |
Nanomaterial Fabrication and Functionalization
The use of molecular precursors like this compound provides precise control over the nucleation and growth of nanomaterials. nih.gov Solvothermal synthesis, where the precursor is heated in a sealed vessel, is a common method for producing niobium oxide nanocrystals with controlled shapes and sizes, such as nanorods, nanoplatelets, and nanospheres. nih.govutexas.edu
For example, studies on the synthesis from niobium pentachloride (NbCl₅) in benzyl (B1604629) alcohol—a process involving the in-situ formation of solvent-coordinated complexes analogous to the acetonitrile adduct—have shown that octahedral [NbCl₆₋ₓOₓ] complexes first polymerize into larger clusters. nih.gov These clusters then serve as nuclei for the growth of crystalline nanoparticles. By adjusting reaction parameters, it is possible to control the nanoparticle dimensions and thus their electronic and optical properties, which is critical for applications in electrochromism and energy storage. nih.govutexas.edu The surface of these nanomaterials can be further functionalized by introducing other ligands or capping agents during or after the synthesis, enabling their dispersion in various media or their integration into composite materials.
Catalytic Activity and Mechanism Elucidation
Niobium-based compounds, including complexes derived from this compound, are recognized for their catalytic prowess, which is largely attributed to the strong Lewis acidity of the Nb(V) center. alfachemic.comacs.org
Application in Organic Transformation (e.g., Polymerization, C-H Activation)
Niobium complexes are effective catalysts for a range of organic reactions. In the realm of polymerization, niobium alkoxide and halide complexes have demonstrated activity in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and rac-lactide to produce biodegradable polyesters. acs.org The Lewis acidic niobium center activates the carbonyl group of the monomer, facilitating nucleophilic attack and subsequent chain propagation. While simple homoleptic alkoxides can be very active, they often offer poor control over the polymerization; the use of specifically designed ligands allows for enhanced control over the polymer's molecular weight and dispersity. acs.org
Furthermore, niobium(V) halides and their adducts can promote C-H activation reactions. rsc.org For instance, they can catalyze aldol-type condensation reactions where a C-H bond adjacent to a carbonyl group is effectively activated. rsc.org The mechanism involves the coordination of the carbonyl compound to the Lewis acidic niobium center, which increases the acidity of the α-protons, enabling their abstraction and subsequent reaction. Niobium pentachloride has also been shown to be a highly effective catalyst for the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass. acs.org
Table 2: Niobium-Catalyzed Organic Transformations
| Reaction Type | Catalyst System | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| Ring-Opening Polymerization | Niobium(V) ethoxide | ε-caprolactone | Polycaprolactone | acs.org |
| Dehydration | Niobium pentachloride | Fructose | 5-Hydroxymethylfurfural | acs.org |
| C-H Activation / Condensation | Niobium(V) halides | Acetone | Aldol adducts | rsc.org |
| Oxidation | Niobium pentoxide | Benzylamine | N-Benzylidenebenzylamine | acs.org |
Heterogenization Strategies for Catalytic Systems
While this compound is a homogeneous catalyst, for many industrial processes, heterogeneous catalysts are preferred due to their ease of separation and recycling. mdpi.com Heterogenization of niobium complexes can be achieved by immobilizing them onto solid supports. Common strategies include:
Impregnation: A porous support material, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or niobic acid itself, is treated with a solution of the niobium complex. Subsequent drying and calcination anchor the niobium species to the surface. scielo.br
Grafting: The surface of the support is functionalized with groups that can chemically bond with the niobium complex, creating a more stable and well-defined active site.
Ion Exchange: In supports with ion-exchange capabilities, such as zeolites, cationic or anionic niobium species can be exchanged into the framework.
These supported catalysts often exhibit high activity and stability. For example, niobium oxide dispersed on silica or niobium phosphate (B84403) supports has been effectively used in the conversion of glycerol, a biomass-derived feedstock, into valuable chemicals like acrolein and acrylic acid. scielo.br The nature of the support can significantly influence the acidity and catalytic performance of the niobium centers. mdpi.com
Role as a Model System for Fundamental Coordination Chemistry Research
Complexes like this compound are excellent model systems for exploring the fundamental coordination chemistry of high-valent early transition metals. mdpi.comnih.gov Acetonitrile is considered a labile or weakly coordinating ligand, meaning it can be easily displaced by other, stronger donor ligands. mdpi.com This property makes the complex a convenient and reactive starting material for the synthesis of a wide array of other niobium(V) compounds.
Researchers use this precursor to systematically study:
Ligand Exchange Reactions: By reacting the complex with various ligands (e.g., alkoxides, phenolates, amines, N-heterocyclic carbenes), new niobium complexes with different coordination numbers and geometries can be synthesized. nih.govacs.org
Structural Elucidation: The synthesis of new compounds allows for detailed structural characterization using techniques like single-crystal X-ray diffraction, providing insight into bonding and stereochemistry at the niobium center. mdpi.comacs.org
Reaction Mechanisms: By observing the transformation of this simple adduct into more complex molecules or catalytically active species, chemists can elucidate reaction pathways and understand the factors that govern reactivity.
This fundamental research is crucial for the rational design of new niobium-based materials and catalysts with tailored properties and enhanced performance for specific applications. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
The advancement of acetonitrile (B52724);oxoniobium;trihydrochloride chemistry is intrinsically linked to the development of innovative and efficient synthetic methodologies. Future research in this area will likely focus on several key aspects:
Mild and Scalable Syntheses: A primary objective will be the development of synthetic routes that proceed under mild conditions, avoiding harsh reagents and high temperatures. This includes exploring solution-based methods that offer precise control over stoichiometry and reaction parameters, potentially leading to higher yields and purity. A notable approach could be the adaptation of basic flux techniques, which have been successful in creating aqueous niobium precursors from stable oxides like Nb₂O₅. cambridge.org
Precursor Design and Engineering: The rational design of niobium precursors is crucial for accessing a wider range of derivatives. Research into novel low-valent niobium starting materials could open up new reductive synthetic pathways to unique cluster compounds and complexes. acs.orgrsc.org The synthesis of aqueous tantalum and niobium precursors using inexpensive and stable starting sources has been shown to be a promising and simple novel route. cambridge.org
Solvothermal and Hydrothermal Methods: The use of non-aqueous solvents like acetonitrile in solvothermal reactions has been shown to produce unique polynuclear niobium oxo clusters, such as an octanuclear moiety with a cubic configuration. nih.gov Further exploration of these methods could lead to the isolation of novel crystalline forms and coordination polymers of acetonitrile;oxoniobium;trihydrochloride.
Mechanochemical Synthesis: Mechanochemistry offers a solvent-free or low-solvent alternative to traditional solution-based synthesis. Investigating the mechanochemical reaction of niobium pentachloride with a controlled source of oxygen and acetonitrile could provide a direct and scalable route to the target compound.
These new synthetic strategies will not only provide more efficient access to this compound but also enable the synthesis of a broader range of related materials with tailored properties.
Exploration of Unusual Coordination Environments
The coordination chemistry of niobium is rich and varied, and future research should aim to explore the full potential of the this compound scaffold in stabilizing unusual coordination geometries and electronic states.
Divergent Coordination Behavior: Recent studies have shown that niobium can exhibit unexpected coordination behaviors, for instance, acting as a κ²-chelating ligand in metal-organic frameworks (MOFs) without the expected cation exchange. rsc.org Investigating the reactivity of this compound with various ligands and substrates could reveal similar unprecedented binding modes.
High Coordination Numbers: Niobium(V) is known to accommodate high coordination numbers. mdpi.com Future work could focus on the synthesis of complexes where the niobium center is coordinated to additional ligands, leading to seven- or eight-coordinate species with potentially unique reactivity.
Mixed-Ligand Systems: The introduction of other ligands alongside acetonitrile and the oxo and chloro groups can lead to complexes with tailored electronic and steric properties. The synthesis and characterization of mixed-ligand complexes could be a fruitful area of research, potentially leading to new catalysts and functional materials.
Polynuclear and Cluster Assemblies: The self-assembly of niobium complexes can lead to the formation of polynuclear oxo-bridged clusters with diverse core structures, such as {Nb₂O}, {Nb₄O₄}, and {Nb₈O₁₂}. nih.gov By carefully controlling reaction conditions, it may be possible to direct the assembly of this compound units into novel cluster architectures with interesting magnetic or catalytic properties.
The exploration of these unusual coordination environments will deepen our fundamental understanding of niobium chemistry and may lead to the discovery of complexes with unprecedented structures and properties.
Advanced in Situ Spectroscopic Studies
To fully understand the role of this compound in catalytic processes and material transformations, it is crucial to study its behavior under reaction conditions. Advanced in situ spectroscopic techniques will be indispensable in this endeavor.
Operando Vibrational Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the molecular structure of niobium species under catalytic conditions. lehigh.eduopenalex.org These methods can be used to identify reaction intermediates, monitor changes in the coordination environment of the niobium center, and elucidate reaction mechanisms.
X-ray Absorption and Emission Spectroscopy (XAS and XES): XAS and XES are powerful tools for probing the electronic structure and local coordination environment of metal centers in a functioning catalyst. rsc.orgmit.edu In situ XAS studies can track changes in the oxidation state and coordination number of niobium during a catalytic cycle, providing critical insights into the nature of the active species. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: For niobium complexes in lower oxidation states, in situ EPR spectroscopy can be a powerful technique to identify and characterize paramagnetic intermediates. dtu.dk This can be particularly useful for understanding redox processes in catalysis.
The data obtained from these advanced in situ studies will be crucial for establishing structure-activity relationships and for the rational design of improved niobium-based catalysts and materials.
Integration with Computational Chemistry for Predictive Design
The synergy between experimental and computational chemistry offers a powerful approach for the predictive design of new catalysts and materials. mdpi.comias.ac.in Future research on this compound will greatly benefit from the integration of computational modeling.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the geometric and electronic structures of this compound and its derivatives. These calculations can also be used to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms and selectivity. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in solution or at interfaces. This can provide insights into solvent effects, ligand exchange processes, and the interactions of the complex with substrates.
Machine Learning (ML) Approaches: The application of machine learning models is poised to revolutionize the chemical sciences by accelerating computational algorithms and enhancing the insights gained from computational chemistry. nih.govnih.gov ML can be used to screen large numbers of potential ligands and reaction conditions to identify promising candidates for synthesis and testing.
By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new niobium-based systems with desired properties.
Expanded Scope of Catalytic and Materials Applications
Building on the fundamental understanding gained from the research directions outlined above, the expanded application of this compound in catalysis and materials science is a key future goal.
Homogeneous and Heterogeneous Catalysis: Niobium compounds have shown promise as catalysts for a wide range of reactions, including oxidations, acid-catalyzed reactions, and biomass conversion. researchgate.netsamaterials.commdpi.com Future work could explore the catalytic activity of this compound in reactions such as olefin epoxidation, alcohol oxidation, and the valorization of biomass-derived platform molecules.
Photocatalysis: Niobium oxides and niobates are known to exhibit photocatalytic activity. urfu.ru The potential of this compound and its derivatives as photocatalysts for applications such as water splitting and the degradation of organic pollutants should be investigated.
Precursors for Advanced Materials: this compound could serve as a precursor for the synthesis of a variety of niobium-based materials. For example, it could be used to prepare niobium oxide thin films by chemical vapor deposition or to synthesize supported niobium catalysts with well-defined active sites.
Biomedical Applications: Recent research has highlighted the potential of niobium-based nanoparticles in biomedical applications, including cancer therapy and as antimicrobial agents. mdpi.com The biocompatibility and unique properties of niobium make it an interesting candidate for the development of new therapeutic and diagnostic agents.
The continued exploration of these and other applications will undoubtedly lead to new and exciting discoveries in the field of niobium chemistry.
Q & A
Q. What is the role of acetonitrile in high-performance liquid chromatography (HPLC) methods for biogenic amine analysis?
Acetonitrile is widely used as a mobile phase component or extraction solvent due to its polarity, miscibility with water, and ability to solubilize organic compounds. For instance, in biogenic amine analysis, acetonitrile is employed in gradient elution (e.g., 3–30% acetonitrile with 0.1% formic acid) to optimize peak resolution and reduce matrix interference during LC-MS workflows . Its compatibility with derivatization reagents like dansyl chloride also enhances detection sensitivity for low-abundance analytes .
Q. How should acetonitrile-water mobile phases be prepared to ensure reproducibility in HPLC?
Mobile phases require precise volumetric mixing, degassing, and pH adjustment. For example, a validated protocol involves preparing Solution A (water:acetonitrile:trifluoroacetic acid, 90:10:0.1) and Solution B (acetonitrile:water:trifluoroacetic acid, 90:10:0.1), followed by degassing via sonication or vacuum filtration to eliminate bubbles that disrupt baseline stability . Adjustments to the gradient profile should be guided by system suitability tests.
Q. What criteria determine the selection of acetonitrile grades for analytical workflows?
Acetonitrile purity (≥99.8% for HPLC, ≥99.9% for LC-MS) and additives (e.g., 0.1% ammonium acetate for UHPLC-MS) are critical to minimize background noise. "Residue analysis" grades are essential for trace-level detection, while "anhydrous" grades prevent water interference in moisture-sensitive reactions .
Q. Why are trihydrochloride salts (e.g., spermidine trihydrochloride) used as internal standards in polyamine quantification?
Trihydrochloride salts improve solubility in aqueous matrices and stability during derivatization. For example, spermidine trihydrochloride is added to samples as an internal standard to correct for matrix effects and instrument variability in LC-MS workflows. Quantification relies on comparing analyte peak areas to the internal standard’s response .
Q. What safety protocols are essential when handling acetonitrile and trihydrochloride compounds?
Acetonitrile requires ventilation to avoid inhalation of toxic vapors, while trihydrochloride salts (e.g., BIX 01294 trihydrochloride) necessitate gloves and eye protection due to hygroscopicity and irritant properties. Waste must be neutralized (e.g., with activated carbon) before disposal to comply with hazardous material regulations .
Advanced Research Questions
Q. How can factorial design optimize chromatographic separation of acetonitrile-containing matrices?
A two-level full factorial design evaluates factors like column temperature, flow rate, and mobile phase composition. For radiopharmaceutical analysis, this approach identified optimal ethanol/acetonitrile ratios (1 mg mL⁻¹) and validated robustness via Student’s t-test (α = 0.05) to confirm insignificant interactions between variables . Central composite designs further refine resolution and analysis time.
Q. Under what conditions does acetonitrile-water phase separation occur, and how can this be leveraged in extraction?
Contrary to the assumption of universal miscibility, phase separation occurs with salt-out agents (e.g., ammonium sulfate), low temperatures (≤4°C), or sugar-induced aqueous two-phase systems. These properties enable techniques like acetonitrile salt-out extraction for isolating polar metabolites from complex biological samples .
Q. How can matrix effects be minimized when analyzing trihydrochloride compounds in food samples?
Strategies include using isotope-labeled internal standards (e.g., ¹³C-spermidine trihydrochloride), diluting extracts with acidified acetonitrile (0.1% formic acid), and employing guard columns to retain interferents. Validation via spike-recovery experiments (85–115% acceptable range) ensures accuracy in fermented matrices like Doenjang or fish muscle .
Q. What statistical methods validate analytical procedures for acetonitrile-dependent assays?
Robustness is assessed via standard error (SE) calculations, where SE = effect value / Seffect. For GC-FID, a two-factor interaction model confirmed insignificant variability (p > 0.05) in retention times, ensuring method reliability across laboratories . Limits of detection (LOD) are derived as 3× the standard deviation of low-concentration replicates .
Q. How are LC-MS parameters optimized for detecting acetonitrile-soluble trihydrochloride derivatives?
Key parameters include ESI source voltage (5200 V), sheath gas pressure (50 PSI), and column temperature (40°C). A binary gradient (3–30% acetonitrile over 5 minutes) enhances separation of polyamine trihydrochlorides, while post-column acetic acid addition stabilizes ionization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
